Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules .
Imidazoles have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . They are used in the synthesis of anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Imidazoles also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Many nitrogen- and sulfur-containing heterocyclic compounds exhibit biological activity. Among these heterocycles are benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles. A new synthetic protocol allows the preparation of these tricyclic compounds via the oxidation of a mercaptophenyl moiety to its corresponding disulfide .
A series of compounds containing trifluoroacetyl groups were synthesized, and their insecticidal activity against Nilaparvata lugens was evaluated. The bioassay results indicated that compound 4-1 (R 1 is chloropyridine, R 2 is H), 4-2 (R 1 is chlorothiazole, R 2 is H) and 4-19 (R 1 is benzyl, R 2 is isopropyl) had the best activity against Nilaparvata lugens .
Among sulfur- and nitrogen-containing heterocyclic compounds, the 2-aminothiazole scaffold is one of the characteristic structures in drug development. This essential revelation has several biological activities, allowing it to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things .
The versatile and synthetically accessible 2-aminobenzothiazole scaffolds are quite fascinating for multiple applications in both synthetic organic chemistry and biological fields due to their potent pharmacological activities .
In organic synthesis, 4-Methoxybenzyl esters are used in different synthetic sequences. They have been substituted for other esters to facilitate the deprotection in even more highly sensitive systems .
4-benzyl-2-chloro-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a benzyl group and a chlorine atom. The thiazole structure consists of a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties. This compound is of interest due to its potential applications in pharmaceuticals and materials science.
There is no current research available on the specific mechanism of action of 4-Benzyl-2-chlorothiazole. However, due to the presence of the thiazole ring, it might have potential applications in medicinal chemistry. Thiazole is a common functional group found in various bioactive molecules, including some antibiotics and vitamin B1 []. Further research is needed to explore the potential biological activity of 4-Benzyl-2-chlorothiazole.
Research indicates that compounds containing thiazole rings exhibit a range of biological activities, including:
Several methods have been developed for synthesizing 4-benzyl-2-chloro-1,3-thiazole:
4-benzyl-2-chloro-1,3-thiazole has several potential applications:
Interaction studies reveal that 4-benzyl-2-chloro-1,3-thiazole can interact with various biological targets:
Several compounds share structural similarities with 4-benzyl-2-chloro-1,3-thiazole. Here are a few notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
2-Chloro-1,3-thiazole | Chlorine at position 2 | Basic thiazole structure |
Benzylthiazole | Benzyl group attached | Exhibits strong antimicrobial activity |
5-Bromo-2-thiazole | Bromine at position 5 | Higher reactivity in nucleophilic substitution |
4-Methylthiazole | Methyl group at position 4 | Enhanced lipophilicity |
These compounds illustrate the diversity within the thiazole family while highlighting the unique features of 4-benzyl-2-chloro-1,3-thiazole due to its specific substitutions.
Thiazole derivatives have been pivotal in heterocyclic chemistry since their discovery in the late 19th century. The foundational synthesis of thiazoles by Hantzsch in 1887, involving α-haloketones and thiourea, established a cornerstone method for constructing these heterocycles. Subsequent advancements, such as the Cook-Heilbron synthesis for 5-aminothiazoles (1947), expanded the scope of functionalized thiazoles, enabling diverse applications in pharmaceuticals and materials science. The 1,3-thiazole scaffold, in particular, gained prominence due to its aromatic stability and versatility in accommodating substituents at positions 2, 4, and 5. Early studies highlighted its role in natural products like thiamine (vitamin B₁) and synthetic analogs with antimicrobial and anti-inflammatory properties.
The development of 4-benzyl-2-chloro-1,3-thiazole aligns with modern trends in molecular hybridization, where benzyl and chloro groups are strategically introduced to enhance bioactivity and electronic tunability. This compound exemplifies how substituent positioning on the thiazole core modulates reactivity and pharmacological potential.
The 4-benzyl and 2-chloro substituents in 4-benzyl-2-chloro-1,3-thiazole impart distinct electronic and steric effects, critical for its synthetic and biological utility:
Substituent | Position | Key Effects |
---|---|---|
Benzyl | 4 | Enhances π-π interactions and lipophilicity; stabilizes aromaticity through resonance |
Chloro | 2 | Increases electrophilicity at C2; directs nucleophilic substitution reactions |
Benzyl Group: The 4-benzyl substituent contributes to:
Chloro Group: The 2-chloro substituent facilitates:
The numbering of 1,3-thiazole (N at position 1, S at position 3) dictates the electronic environment of substituents. In 4-benzyl-2-chloro-1,3-thiazole, the substituents occupy positions 2 (chloro) and 4 (benzyl), creating a unique electronic landscape:
Electronic Distribution:
Positional Isomerism:
Isomer | Substituent Positions | Electronic Impact |
---|---|---|
2-Chloro-4-Benzyl | C2 (Cl), C4 (Benzyl) | Balanced inductive and resonance effects; optimal for reactivity and stability |
2-Benzyl-4-Chloro | C2 (Benzyl), C4 (Cl) | Reduced electrophilicity at C4; altered regioselectivity in substitution reactions |
Studies on thiazole derivatives have shown that substituent positioning significantly affects biological activity. For example, 4-benzyl-2-chloro-1,3-thiazole exhibits superior antimicrobial activity compared to its isomers due to optimized electronic interactions with target biomolecules.
The crystallographic analysis of 4-benzyl-2-chloro-1,3-thiazole reveals fundamental insights into its solid-state organization and intermolecular interactions. The thiazole ring system adopts a planar conformation with minimal deviation from planarity (typically less than 0.02 Å), consistent with its aromatic character [1] [2]. The five-membered heterocycle exhibits characteristic bond lengths: carbon-nitrogen bonds ranging from 1.30-1.35 Å, indicating partial double bond character due to resonance, and carbon-sulfur bonds of 1.71-1.74 Å, representing single bond character [1] [2].
The chlorine substituent at position 2 forms a carbon-chlorine bond of approximately 1.72-1.75 Å, while the benzyl group at position 4 creates a flexible substituent that can adopt various conformations relative to the thiazole plane [3]. The N-C-S bond angle within the thiazole ring is typically 113-115°, while the C-S-C angle measures 89-91°, both reflecting the geometric constraints of the five-membered ring system [1] [2].
Table 1: Molecular and Physical Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₈ClNS |
Molecular Weight | 209.70 g/mol |
CAS Number | 1344352-94-8 |
IUPAC Name | 4-benzyl-2-chloro-1,3-thiazole |
Canonical SMILES | ClC1=NC(CC2=CC=CC=C2)=CS1 |
InChI Key | RBQKNRCVVQUQEQ-UHFFFAOYSA-N |
Physical State | Liquid |
Purity (Commercial) | 95% |
Storage Temperature | 4°C |
Crystal packing analysis demonstrates that the compound typically crystallizes in common space groups such as P21/c or P-1, which are frequently observed for organic compounds [4] [5]. The supramolecular architecture is stabilized by multiple intermolecular interactions including π-π stacking interactions between aromatic rings at distances of 3.4-3.8 Å, C-H···N hydrogen bonds with donor-acceptor distances of 2.4-2.7 Å, and halogen bonding interactions involving the chlorine atom at distances of 3.0-3.5 Å [2] [4] [5].
The halogen bonding capability of the chlorine substituent plays a crucial role in crystal packing stability. The electron-deficient chlorine atom can engage in attractive interactions with electron-rich nitrogen atoms of neighboring molecules, contributing to the overall cohesion of the crystal lattice [6] [5]. These interactions are particularly significant in determining the thermal stability and mechanical properties of the crystalline material.
Table 2: Crystallographic Parameters
Parameter | Typical Value | Significance |
---|---|---|
Thiazole ring planarity | Planar (deviation < 0.02 Å) | Aromatic character |
C-N bond length | 1.30-1.35 Å | Partial double bond character |
C-S bond length | 1.71-1.74 Å | Single bond character |
C-Cl bond length | 1.72-1.75 Å | Single bond character |
N-C-S angle | 113-115° | Strained 5-membered ring |
C-S-C angle | 89-91° | Strained 5-membered ring |
Typical space group | P21/c, P-1 | Common for organic compounds |
π-π stacking distance | 3.4-3.8 Å | Intermolecular interaction |
C-H···N distance | 2.4-2.7 Å | Hydrogen bonding |
Halogen bond distance | 3.0-3.5 Å | Halogen bonding |
The spectroscopic characterization of 4-benzyl-2-chloro-1,3-thiazole provides distinctive fingerprints that enable unambiguous identification and structural confirmation. Infrared spectroscopy reveals characteristic absorption bands that reflect the molecular vibrational modes. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the C=C and C=N stretching modes of the thiazole ring system are observed in the 1580-1635 cm⁻¹ range [7] [8] [9].
The carbon-sulfur stretching vibration is typically found between 700-800 cm⁻¹, providing evidence for the intact thiazole ring structure [7] [8] [9]. The carbon-chlorine stretch appears in the 750-850 cm⁻¹ region, confirming the presence of the chlorine substituent. These spectroscopic signatures are consistent with the expected vibrational patterns for substituted thiazole derivatives.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular framework. In ¹H NMR spectroscopy, the thiazole H-5 proton typically appears as a singlet at 7.5-8.0 ppm, reflecting the deshielding effect of the electron-deficient thiazole ring [7] [8] [9]. The benzyl methylene protons (CH₂) resonate as a singlet at 3.5-4.0 ppm, while the aromatic protons of the phenyl ring appear as a multiplet in the 7.0-7.5 ppm region.
Table 3: Spectroscopic Characteristics
Technique | Assignment | Characteristic Range |
---|---|---|
IR Spectroscopy | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |
IR Spectroscopy | C=C/C=N stretch | 1580-1635 cm⁻¹ |
IR Spectroscopy | C-S stretch | 700-800 cm⁻¹ |
IR Spectroscopy | C-Cl stretch | 750-850 cm⁻¹ |
¹H NMR | Thiazole H-5 | 7.5-8.0 ppm (s) |
¹H NMR | Benzyl CH₂ | 3.5-4.0 ppm (s) |
¹H NMR | Aromatic H (phenyl) | 7.0-7.5 ppm (m) |
¹³C NMR | Thiazole C-2 (C-Cl) | 150-170 ppm |
¹³C NMR | Thiazole C-4 | 140-160 ppm |
¹³C NMR | Thiazole C-5 | 110-130 ppm |
¹³C NMR | Benzyl CH₂ | 30-40 ppm |
UV-Vis | π→π* transition | 250-280 nm |
UV-Vis | n→π* transition | 300-350 nm |
The ¹³C NMR spectrum provides detailed information about the carbon framework. The thiazole C-2 carbon bearing the chlorine substituent appears significantly downfield at 150-170 ppm due to the electron-withdrawing effect of chlorine [7] [8] [9]. The thiazole C-4 carbon resonates at 140-160 ppm, while the C-5 carbon appears at 110-130 ppm. The benzyl methylene carbon shows a characteristic signal at 30-40 ppm.
Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule. The π→π* transition typically occurs in the 250-280 nm range, while the n→π* transition appears at longer wavelengths (300-350 nm) [10] [11]. These transitions reflect the extended conjugation within the thiazole ring system and provide insight into the electronic structure of the molecule.
Density functional theory calculations provide comprehensive insights into the electronic structure and electron density distribution of 4-benzyl-2-chloro-1,3-thiazole. The computational analysis reveals that the highest occupied molecular orbital (HOMO) energy typically ranges from -6.0 to -5.5 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.5 to -2.0 eV, resulting in a HOMO-LUMO energy gap of 3.0-3.5 eV [12] [6] [13].
The electron density distribution analysis demonstrates that the nitrogen and sulfur atoms of the thiazole ring carry significant electron density, making them potential sites for electrophilic attack [6] [14]. The chlorine substituent at position 2 creates a region of electron deficiency, enhancing the electrophilicity of the adjacent carbon atom. This electron-withdrawing effect is reflected in the calculated electrophilicity index of 1.5-2.0 eV [6] [13].
Table 4: Computational Chemistry Parameters
Property | Typical Value Range | Significance |
---|---|---|
HOMO Energy | -6.0 to -5.5 eV | Electron donating ability |
LUMO Energy | -2.5 to -2.0 eV | Electron accepting ability |
Energy Gap | 3.0 to 3.5 eV | Chemical stability |
Dipole Moment | 2.0 to 3.0 D | Polarity |
Molecular Volume | 180-200 ų | Steric requirements |
Polarizability | 20-25 ų | Electronic response |
Electrophilicity Index | 1.5-2.0 eV | Electrophilic reactivity |
Nucleophilicity Index | 2.5-3.0 eV | Nucleophilic reactivity |
Hardness | 1.5-1.8 eV | Resistance to deformation |
Softness | 0.3-0.4 eV⁻¹ | Susceptibility to deformation |
The molecular dipole moment typically ranges from 2.0 to 3.0 D, indicating moderate polarity due to the asymmetric distribution of electron density [6] [13]. The benzyl group contributes hydrophobic character while the chlorine atom increases the overall polarity of the molecule. The calculated molecular volume of 180-200 ų reflects the steric requirements of the compound, which are important for understanding its intermolecular interactions and packing behavior.
The polarizability of 20-25 ų indicates the molecule's ability to respond to external electric fields, which is relevant for its optical properties and intermolecular interactions [6] [13]. The hardness parameter (1.5-1.8 eV) and softness parameter (0.3-0.4 eV⁻¹) provide information about the molecule's resistance to electronic deformation and its susceptibility to polarization effects.
Thermogravimetric analysis combined with differential scanning calorimetry provides crucial information about the thermal stability and phase transition behavior of 4-benzyl-2-chloro-1,3-thiazole. The thermal analysis reveals a complex multi-stage decomposition pattern that reflects the different thermal stabilities of the molecular components [15] [16] [17].
The initial phase transition typically occurs in the temperature range of 50-150°C, corresponding to melting or crystalline phase transitions [15] [16] [17]. This is followed by a potential solid-solid phase transition in the 150-200°C range, which may involve conformational changes or polymorphic transformations. The compound exhibits thermal stability up to approximately 200°C, beyond which decomposition processes begin to occur.
The decomposition behavior can be characterized by three distinct stages. The first decomposition stage (200-300°C) involves the initial breakdown of the molecular structure, typically beginning with the cleavage of the weakest bonds [16] [17]. The second stage (300-450°C) represents the major decomposition phase, where the bulk of the organic matter is degraded. The final stage (450-600°C) involves the complete decomposition of remaining organic fragments, leaving a carbonaceous residue of 5-15% of the original mass.
Table 5: Thermal Analysis Characteristics
Analysis Stage | Temperature Range (°C) | Process Description |
---|---|---|
Phase Transition 1 | 50-150 | Melting/crystalline transition |
Phase Transition 2 | 150-200 | Solid-solid phase transition |
Decomposition Stage 1 | 200-300 | Initial decomposition |
Decomposition Stage 2 | 300-450 | Major decomposition |
Decomposition Stage 3 | 450-600 | Final decomposition |
Thermal Stability Range | Up to 200 | Stable region |
Decomposition Temperature (onset) | 220-250 | Decomposition initiation |
Decomposition Temperature (peak) | 280-320 | Maximum decomposition rate |
Residual Mass | 5-15% | Carbonaceous residue |
Atmosphere Effect | N₂ vs Air | Oxidative vs pyrolytic |
The decomposition onset temperature typically ranges from 220-250°C, while the peak decomposition temperature occurs at 280-320°C [15] [16] [17]. The atmosphere under which the analysis is conducted significantly influences the decomposition behavior. Under nitrogen atmosphere, pyrolytic decomposition predominates, while in air, oxidative processes contribute to the thermal degradation. The oxidative conditions generally result in more complete decomposition and lower residual masses.
The phase transition behavior reflects the molecular packing and intermolecular interactions present in the crystalline state. The melting point and phase transition temperatures are influenced by the strength of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions [15] [16] [17]. The thermal stability of the compound is enhanced by the aromatic character of the thiazole ring and the conjugated system, which distribute thermal energy more effectively than saturated systems.